

An In-depth Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
Cat. No.:	B180291

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive aldehyde, a phenolic hydroxyl group, a bulky tert-butyl substituent, and a bromine atom, imparts a distinct profile of reactivity and utility. The interplay between these functional groups—specifically the intramolecular hydrogen bonding between the hydroxyl and aldehyde moieties—stabilizes the molecule and modulates its chemical behavior.^{[1][2]} This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their work.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is a thorough analysis of its molecular architecture. The strategic placement of its functional groups dictates its physical properties and reaction pathways.

Chemical Identifiers

Identifier	Value	Source
CAS Number	153759-58-1	[3]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[4]
Molecular Weight	257.12 g/mol	[4]
IUPAC Name	5-bromo-3-tert-butyl-2-hydroxybenzaldehyde	[5]
InChI Key	DTEMRMZXDSDCPQ-UHFFFAOYSA-N	[5]

Structural Diagram

The spatial arrangement of the functional groups is critical. The ortho positioning of the hydroxyl and aldehyde groups allows for the formation of a stabilizing intramolecular hydrogen bond. The bulky tert-butyl group at position 3 provides significant steric hindrance, which can direct the regioselectivity of certain reactions, while the bromine atom at position 5 serves as a versatile handle for cross-coupling reactions.

Caption: Molecular structure of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Physicochemical and Spectroscopic Profile Physical Properties

The compound is typically supplied as a solid, and its macroscopic properties are consistent with a substituted aromatic aldehyde of its molecular weight.

Property	Value	Notes
Physical Form	Solid / Powder	[5]
Color	White to tan or light brown	Based on typical properties of similar compounds like 2-Bromo-5-hydroxybenzaldehyde.
Storage Temperature	2-8°C (Refrigerator)	Recommended for maintaining long-term stability.[3][5]
Solubility	Soluble in water, ethanol, and acetone	Data for the related compound 5-bromo-2-hydroxybenzaldehyde suggests solubility in polar organic solvents.[6]

Spectroscopic Data (Predicted)

While specific spectra require experimental acquisition, the key features can be predicted based on the molecular structure. This serves as a guide for experimental characterization.

- ¹H NMR:
 - Aldehyde Proton (-CHO): A singlet peak expected around δ 9.5-10.5 ppm.
 - Phenolic Proton (-OH): A broad singlet, often downfield (δ 10-12 ppm), due to intramolecular hydrogen bonding.
 - Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
 - tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 protons.
- ¹³C NMR: Expected signals include those for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group (~35 and ~30 ppm, respectively).

- FT-IR: Characteristic absorption bands would include a broad O-H stretch (around 3200 cm^{-1}), a C=O stretch for the aldehyde (around 1650 cm^{-1}), and C-H and C=C stretches for the aromatic ring and alkyl groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Reactivity

Plausible Synthetic Route

A specific, peer-reviewed synthesis for **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** (CAS 153759-58-1) is not readily available in the searched literature. However, a logical synthetic approach can be designed based on established organic chemistry principles. A common strategy for synthesizing substituted salicylaldehydes is the electrophilic formylation of a corresponding phenol.

A plausible precursor would be 4-Bromo-2-(tert-butyl)phenol. Formylation could be achieved via methods such as the Duff reaction (using hexamethylenetetramine in acidic conditions) or the Reimer-Tiemann reaction (using chloroform and a strong base), which introduces an aldehyde group ortho to the hydroxyl group.

Causality: The hydroxyl group is a strong ortho-, para-director. In 4-Bromo-2-(tert-butyl)phenol, the para position is blocked by the bromine atom. The position ortho to the hydroxyl and meta to the bulky tert-butyl group is sterically more accessible for the incoming electrophile, thus favoring the formation of the desired product.

Synthesis of a Structural Isomer: An Experimental Protocol

While not the target molecule, the synthesis of the isomer 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been well-documented and provides valuable insight into the chemistry of these systems.^{[2][7]} This protocol demonstrates a two-step process involving formylation followed by bromination.

Step 1: Formylation of 4-tert-butyl phenol (Modified Reimer-Tiemann Reaction)^[2]

- Dissolve 60g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.
- Add 15g of 4-tert-butyl phenol to the solution and heat the mixture to 60-65°C.
- Add 30 mL of chloroform dropwise to the heated mixture.
- Maintain the reaction mixture at this temperature for one hour, during which a precipitate will form.
- Separate the liquid layer, which contains the product 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.

Step 2: Bromination[2]

- The crude 5-tert-butyl-2-hydroxybenzaldehyde is then treated with liquid bromine in acetic acid.
- This step yields the final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, with a reported yield of up to 83%.
- Purity is typically confirmed using Thin Layer Chromatography (TLC).

Expert Insight: This protocol highlights that direct bromination of the formylated phenol is an effective strategy. The regioselectivity of the bromination is directed by the strong activating hydroxyl group.

Key Reaction Pathways and Reactivity

The reactivity of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is a composite of its individual functional groups.

- Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[8][9][10] These reactions are fundamental in the synthesis of ligands for metal complexes and bioactive molecules.[11] The presence of substituents on the salicylaldehyde ring can modulate the electronic properties and stability of the resulting imine.[8]

- Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or esterification reactions.
- Reactions at the Bromine Atom: The C-Br bond is a key site for synthetic diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.
- Aldehyde Modifications: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.

Caption: Workflow for Schiff base formation from **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Applications in Drug Discovery and Materials Science

Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry and materials science. **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is a valuable precursor for compounds with potential biological activities.

- Antimicrobial and Anticancer Agents: Schiff bases derived from 5-bromosalicylaldehyde and their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer properties.[10][11][12] The bromine atom, in particular, has been noted to enhance the bioactivity of these compounds.[12]
- Ligand Synthesis: The molecule is an excellent starting material for synthesizing multidentate ligands. The resulting salicylaldimine (salen-type) ligands can coordinate with a wide range of metal ions, forming stable complexes used in catalysis and as therapeutic agents.
- Inhibitor Development: Derivatives of 5-bromosalicylaldehyde have been investigated as inhibitors of protein-protein interactions, such as the collagen-Hsp47 interaction, which is relevant in fibrotic diseases.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.

GHS Hazard Classification

The compound is associated with the following hazards:[4]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area or fume hood.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at refrigerator temperatures (2-8°C).[3][5]
- Incompatibilities: Avoid contact with strong oxidizing agents.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

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